3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione
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Overview
Description
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is a chemical compound with the molecular formula C10H8BrNOS2. This compound features a bromophenyl group attached to a thiazolidinone ring, which contains both sulfur and oxygen atoms. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by facilitating interactions with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- (4-Fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- (4-Methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Uniqueness
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis
Properties
IUPAC Name |
(4-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFDMPLSSPWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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